Fet4MPyP

説明

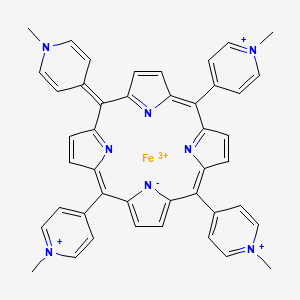

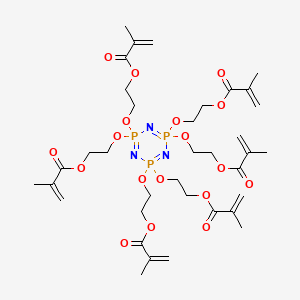

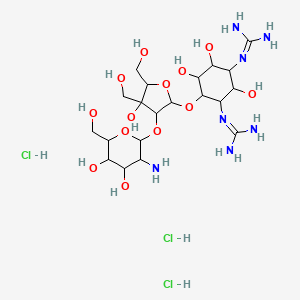

Iron tetrakis (N-methyl-4’-pyridyl) porphyrinato (Fet4MPyP) is a synthetic porphyrin complexed with iron. It is known for its potent antioxidant properties and its ability to catalyze the decomposition of peroxynitrite, a reactive nitrogen species

作用機序

Target of Action

Fet4MPyP, also known as iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide or Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex, primarily targets reactive oxygen species (ROS) and nuclear factor kappa B (NF-kappaB) .

Mode of Action

This compound acts as a potent antioxidant and inhibitor of NF-kappaB activation . It effectively scavenges reactive oxygen species (ROS), including hydroxyl radicals and superoxide anion radicals . It also inhibits the activation of NF-kappaB, a key transcription factor involved in inflammatory responses .

Biochemical Pathways

This compound affects the oxidative stress pathway and the NF-kappaB signaling pathway . By scavenging ROS, it reduces oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the body to counteract their harmful effects . By inhibiting NF-kappaB activation, it modulates the expression of genes involved in inflammation, immune response, and cell survival .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

This compound has been shown to reduce nitrative stress and increase autophagy . It also reduces poly (ADP-ribose) polymerase (PARP) over-activation and neuroinflammation in chronic constriction injury (CCI)-induced rats, and ameliorates functional, behavioral, and biochemical deficits .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of ROS and NF-kappaB in the cellular environment is crucial for its antioxidant and anti-inflammatory activities The pH and temperature of the environment may also affect its stability and efficacy

生化学分析

Biochemical Properties

Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex plays a crucial role in biochemical reactions, particularly as a photosensitizer in photodynamic therapy . It interacts with various biomolecules, including proteins and enzymes, to facilitate these reactions. For instance, it has been shown to interact with superoxide dismutase (SOD) and glutathione peroxidase (GPx), mimicking their antioxidant activities . The nature of these interactions involves the coordination of the iron center with the active sites of these enzymes, enhancing their catalytic efficiency .

Cellular Effects

The effects of Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been observed to disrupt redox regulation, leading to changes in hydrogen peroxide levels and impacting cellular signaling . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex exerts its effects through several mechanisms. It binds to biomolecules, such as proteins and enzymes, via its iron center, facilitating electron transfer reactions . This binding can result in either the inhibition or activation of enzyme activity, depending on the specific enzyme involved . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex in laboratory settings have been studied extensively. Over time, this compound exhibits stability and retains its biochemical activity . It can undergo degradation under certain conditions, such as prolonged exposure to light or extreme pH levels . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of redox regulation and oxidative stress responses .

Dosage Effects in Animal Models

In animal models, the effects of Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex vary with dosage. At low doses, it exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At high doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe and effective use .

Metabolic Pathways

Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation . It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, influencing their activity and, consequently, the levels of reactive oxygen species (ROS) in cells . This interaction can affect metabolic flux and the balance of metabolites involved in redox reactions .

Transport and Distribution

The transport and distribution of Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex within cells and tissues are facilitated by various transporters and binding proteins . It has been shown to accumulate in specific cellular compartments, such as mitochondria, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with cellular membranes and transport proteins .

Subcellular Localization

Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex is primarily localized in the mitochondria, where it plays a role in modulating oxidative stress and redox regulation . Its subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments . This localization is crucial for its activity, as it allows the compound to interact with key enzymes and proteins involved in mitochondrial function .

準備方法

The synthesis of Fet4MPyP involves the self-assembly of iron porphyrin with N-methyl-4’-pyridyl groups. One method to prepare this compound is through the exfoliation and reassembling of layered metal oxides. For instance, the FeTMPyP/TaWO6 nanotube composite is fabricated by reconstructing the layered structure of LiTaWO6 into a tubular structure . The composition of the as-prepared samples is determined using techniques such as Fourier transformed infrared spectra and energy-dispersive spectroscopy .

化学反応の分析

Fet4MPyP undergoes various chemical reactions, including:

科学的研究の応用

類似化合物との比較

Fet4MPyP is unique among metalloporphyrins due to its high catalytic efficiency and stability. Similar compounds include:

Iron(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin (FeTMPyP): Similar in structure and function, but with slight variations in catalytic activity.

Cobalt(II) phthalocyanine tetrasulfonate (CoTsPc): Often used in conjunction with this compound in supramolecular assemblies for enhanced electrocatalytic activity.

Manganese(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin (MnTMPyP): Another metalloporphyrin with antioxidant properties, but with different reactivity and stability profiles.

This compound stands out due to its superior ability to scavenge reactive oxygen species and its effectiveness in various catalytic applications.

特性

IUPAC Name |

iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPUTYQVYHFIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36FeN8+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209226 | |

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60489-13-6 | |

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060489136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

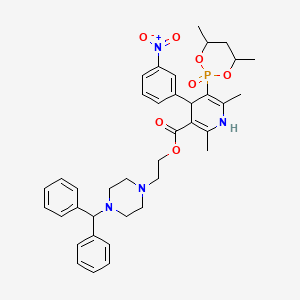

![n-Ethyl-2-methyl-5-(1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromen-3-yl)pentanamide](/img/structure/B1198492.png)